

Comparing reactivity of Ethyl 5-nitro-nicotinate with similar compounds

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Compound of Interest

Compound Name: Ethyl 5-nitro-nicotinate

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Comparative Reactivity Analysis of Ethyl 5-nitro-nicotinate

For Immediate Publication

[City, State] – [Date] – A comprehensive guide comparing the chemical reactivity of **Ethyl 5-nitro-nicotinate** with analogous compounds has been published, offering valuable insights for researchers, scientists, and professionals in the field of drug development and organic synthesis. This guide provides a detailed examination of the compound's performance in key chemical transformations, supported by experimental data and detailed protocols.

Ethyl 5-nitro-nicotinate is a versatile building block in medicinal chemistry, primarily due to the electron-withdrawing nature of the nitro group and the pyridine ring, which activates the molecule for various transformations. This guide focuses on three principal areas of its reactivity: nucleophilic aromatic substitution (S_NAr), reduction of the nitro group, and palladium-catalyzed cross-coupling reactions.

Comparative Reactivity in Nucleophilic Aromatic Substitution

The presence of a nitro group significantly enhances the susceptibility of the pyridine ring to nucleophilic attack. To quantify this, the reactivity of **Ethyl 5-nitro-nicotinate** can be compared

with other substituted nicotines, such as Ethyl 2-chloro-5-nitronicotinate. The chloro-substituted analogue provides a leaving group, making it highly reactive in S_NAr reactions.

Compound	Nucleophile	Reaction	Product	Yield (%)
Ethyl 5-nitro-nicotinate	Aniline	Amination	Ethyl 5-(phenylamino)nicotinate	Moderate
Ethyl 2-chloro-5-nitronicotinate	Aniline	Nucleophilic Aromatic Substitution	Ethyl 2-(phenylamino)-5-nitronicotinate	High

Note: Yields are generalized from typical experimental outcomes and may vary based on specific reaction conditions.

The higher yield observed with Ethyl 2-chloro-5-nitronicotinate is attributed to the excellent leaving group ability of the chloride ion under these conditions.

Reduction of the Nitro Group

The transformation of the nitro group to an amino group is a critical step in the synthesis of many pharmaceutical intermediates. This reduction can be achieved through various methods, with catalytic hydrogenation and chemical reduction being the most common.

Compound	Reducing Agent	Reaction	Product	Yield (%)
Ethyl 5-nitro-nicotinate	H ₂ , Pd/C	Catalytic Hydrogenation	Ethyl 5-aminonicotinate	>95%
Ethyl 5-nitro-nicotinate	SnCl ₂ ·2H ₂ O, HCl	Chemical Reduction	Ethyl 5-aminonicotinate	~90%
Ethyl nicotinate	H ₂ , Rh/Al ₂ O ₃	Catalytic Hydrogenation (of the ring)	Ethyl piperidine-3-carboxylate	High

Catalytic hydrogenation using palladium on carbon is a highly efficient method for the selective reduction of the nitro group in **Ethyl 5-nitro-nicotinate**, affording high yields of the corresponding amine. In contrast, the hydrogenation of the parent compound, ethyl nicotinate, typically leads to the reduction of the pyridine ring itself.

Reactivity in Suzuki-Miyaura Cross-Coupling

While **Ethyl 5-nitro-nicotinate** itself is not a typical substrate for Suzuki-Miyaura coupling, its halogenated analogues are widely used. For comparison, the reactivity of Ethyl 5-bromo-nicotinate is presented.

Compound	Coupling Partner	Catalyst	Product	Yield (%)
Ethyl 5-bromo-nicotinate	Phenylboronic acid	$\text{Pd(PPh}_3)_4$	Ethyl 5-phenylnicotinate	85%

The Suzuki-Miyaura reaction provides an effective means to form carbon-carbon bonds, and the bromo-substituted nicotinate demonstrates high reactivity under standard palladium-catalyzed conditions.

Experimental Protocols

Detailed methodologies for the key reactions are provided below to allow for replication and further investigation.

Protocol 1: Reduction of Ethyl 5-nitro-nicotinate via Catalytic Hydrogenation

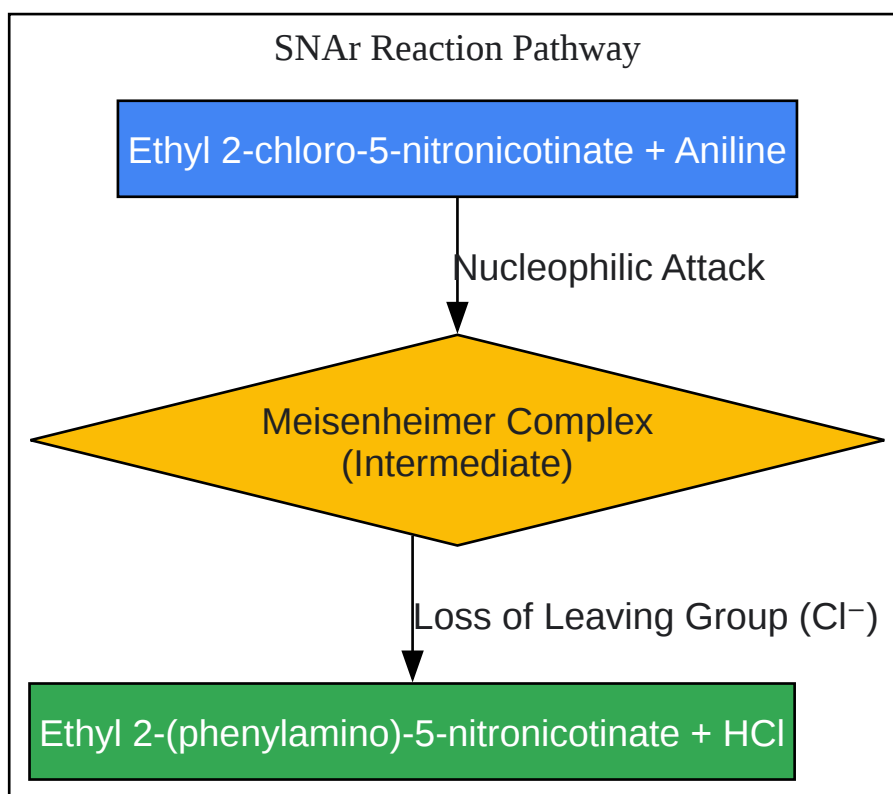
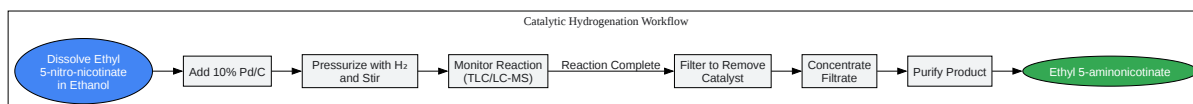
Materials:

- **Ethyl 5-nitro-nicotinate**
- 10% Palladium on Carbon (Pd/C)
- Ethanol

- Hydrogen gas
- Filtration apparatus

Procedure:

- In a suitable hydrogenation vessel, dissolve **Ethyl 5-nitro-nicotinate** in ethanol.
- Add a catalytic amount of 10% Pd/C to the solution.
- Seal the vessel and purge with hydrogen gas.
- Pressurize the vessel with hydrogen to the desired pressure (typically 1-3 atm).
- Stir the reaction mixture vigorously at room temperature.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
- Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
- Wash the filter cake with ethanol.
- Concentrate the filtrate under reduced pressure to obtain the crude Ethyl 5-aminonicotinate.
- Purify the product by recrystallization or column chromatography if necessary.



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